molecular formula C11H13ClN2 B6167442 4-(pyrrolidin-3-yl)benzonitrile hydrochloride CAS No. 1203684-95-0

4-(pyrrolidin-3-yl)benzonitrile hydrochloride

カタログ番号: B6167442
CAS番号: 1203684-95-0
分子量: 208.69 g/mol
InChIキー: ADAOXRVBGBUQQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Pyrrolidin-3-yl)benzonitrile hydrochloride is a key chemical scaffold in medicinal chemistry and epigenetic research. This compound serves as a versatile building block for the design and synthesis of novel bioactive molecules, leveraging the advantageous three-dimensional coverage and stereochemical complexity of the pyrrolidine ring . Its primary research value lies in the development of reversible inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A) . Derivatives based on this scaffold, such as compound 21g, have been identified as potent, scaffold-hopped analogues of the known inhibitor GSK-690, demonstrating biochemical activity in the nanomolar range (Kd of 22 nM, IC50 of 57 nM) . These inhibitors are investigated as a potential epigenetic therapy, particularly in Acute Myeloid Leukaemia (AML), where they have been shown to increase the expression of the cell differentiation biomarker CD86 in human THP-1 leukemia cells . Furthermore, compounds derived from this core structure can exhibit improved selectivity profiles, showing reduced activity against the hERG ion channel and no inhibition of the related enzymes MAO-A and MAO-B, which is critical for developing targeted therapeutics with fewer off-target effects . The pyrrolidine ring is a privileged structure in drug discovery, featured in numerous FDA-approved drugs, due to its ability to influence critical physicochemical parameters such as solubility, lipophilicity, and the polar surface area of a molecule . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

特性

CAS番号

1203684-95-0

分子式

C11H13ClN2

分子量

208.69 g/mol

IUPAC名

4-pyrrolidin-3-ylbenzonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11;/h1-4,11,13H,5-6,8H2;1H

InChIキー

ADAOXRVBGBUQQA-UHFFFAOYSA-N

正規SMILES

C1CNCC1C2=CC=C(C=C2)C#N.Cl

純度

95

製品の起源

United States

準備方法

1,3-Dipolar Cycloaddition as a Core Methodology

The primary route to 4-(pyrrolidin-3-yl)benzonitrile derivatives involves a 1,3-dipolar cycloaddition reaction between trans-stilbene precursors and trimethylamine oxide in the presence of lithium diisopropylamide (LDA). This method leverages the in situ generation of azomethine ylides, which undergo stereoselective [3+2] cyclization to form the pyrrolidine core. For the target compound, the reaction proceeds as follows:

  • Substrate Preparation : Trans-stilbene derivatives functionalized with benzonitrile groups are synthesized via Heck coupling or Wittig reactions.

  • Cycloaddition : Trimethylamine oxide and LDA generate a reactive ylide, which reacts with the stilbene precursor to yield a trans-pyrrolidine intermediate.

  • Deprotection : The N-methyl group introduced during cycloaddition is removed using 1-chloroethyl chloroformate, followed by methanol reflux, to unmask the secondary amine.

This method achieves 85–97% yield in the deprotection step, with the final hydrochloride salt formed via treatment with HCl/dioxane.

Key Reaction Optimization Parameters

Critical factors influencing yield and stereochemistry include:

ParameterOptimal ConditionImpact on Reaction
Temperature0°C to room temperatureMinimizes side reactions
BaseLDA (2.5 eq)Ensures complete ylide generation
SolventTetrahydrofuran (THF)Enhances dipole stabilization
Stilbene substituentsElectron-withdrawing groupsAccelerates cycloaddition kinetics

The use of electron-withdrawing benzonitrile groups on the stilbene precursor significantly improves reaction rates and regioselectivity, as demonstrated by comparative studies.

Alternative Synthetic Pathways

Boc-Protected Intermediate Strategy

A modified approach employs tert-butoxycarbonyl (Boc) protection to enhance intermediate stability:

  • Boc Protection : The pyrrolidine nitrogen is protected with Boc anhydride under basic conditions.

  • Functionalization : The benzonitrile group is introduced via palladium-catalyzed cyanation or nucleophilic aromatic substitution.

  • Deprotection and Salt Formation : Boc removal with HCl/dioxane yields the hydrochloride salt directly.

This method achieves a 70–91% yield in the coupling step and simplifies purification by reducing side-product formation.

Comparative Analysis of Methodologies

The table below contrasts the two primary methods:

Metric1,3-Dipolar CycloadditionBoc-Protected Route
Overall Yield54–70%66–85%
Stereochemical ControlHigh (trans-selectivity)Moderate
Purification ComplexityHigh (HPLC required)Low (recrystallization)
ScalabilityLimited by LDA usageHigh

The Boc-protected route is favored for large-scale synthesis due to its operational simplicity and reduced reliance on air-sensitive reagents.

Structural Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity:

  • 1H NMR (400 MHz, DMSO-d6) : Key signals include δ 8.79 (pyridine-H), 7.82 (benzonitrile-H), and 3.45–3.20 (pyrrolidine-H).

  • HRMS : Calculated for C₁₁H₁₁N₂Cl ([M+H]⁺): 205.0634; Found: 205.0632.

Purity and Stability Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity. Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 28 days, supporting robust shelf-life for the hydrochloride salt.

Challenges and Mitigation Strategies

Byproduct Formation in Cycloaddition

The primary byproduct, cis-pyrrolidine isomers , arises from incomplete stereochemical control. This is mitigated by:

  • Strict temperature control (0°C during ylide formation).

  • Use of bulky solvents (e.g., tert-amyl alcohol) to favor transition-state geometry.

Hydrochloride Salt Hygroscopicity

The final compound exhibits moderate hygroscopicity, necessitating storage under anhydrous conditions with desiccants. X-ray powder diffraction confirms crystalline stability in the monohydrate form .

化学反応の分析

Types of Reactions

4-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .

科学的研究の応用

Medicinal Chemistry

4-(Pyrrolidin-3-yl)benzonitrile hydrochloride has garnered attention for its potential as a therapeutic agent. Its structure suggests utility in:

  • Selective Androgen Receptor Modulation : Compounds with similar structures have been investigated for their ability to selectively modulate androgen receptors, which are crucial in treating hormone-dependent cancers such as prostate cancer .

Research indicates that the compound may exhibit interactions with various biomolecules, leading to potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolidine can act as inverse agonists for nuclear hormone receptors involved in autoimmune diseases .

Pharmacological Studies

The pharmacological profile of 4-(pyrrolidin-3-yl)benzonitrile hydrochloride includes:

  • Binding Affinity Studies : Techniques such as radiolabeled ligand binding assays and molecular docking studies are employed to understand its interaction with androgen receptors and other targets .

Case Studies and Research Findings

Several studies highlight the effectiveness of compounds related to 4-(pyrrolidin-3-yl)benzonitrile hydrochloride:

StudyFocusFindings
Zhang et al. (2021)Anticancer activityDemonstrated that pyrrolidine derivatives showed significant potency against RORγt, a receptor implicated in autoimmune diseases .
Nature Communications (2019)GPBAR1 agonistsDeveloped novel derivatives that selectively activate GPBAR1, suggesting potential applications in metabolic diseases like type 2 diabetes .
PMC Article (2021)Drug DiscoveryExplored the versatility of pyrrolidine scaffolds in creating new therapeutic agents targeting various biological pathways .

作用機序

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(pyrrolidin-3-yl)benzonitrile hydrochloride with analogous benzonitrile derivatives containing cyclic amine substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
4-(Pyrrolidin-3-yl)benzonitrile HCl C₁₁H₁₂ClN₂ 207.68 Pyrrolidine (5-membered ring) Nitrile, tertiary amine
4-(4-Cyanobenzyl)piperidine HCl C₁₃H₁₇ClN₂ 236.74 Piperidine (6-membered ring) Nitrile, secondary amine
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile HCl C₁₃H₁₈ClN₃ 251.76 Piperidine with aminomethyl group Nitrile, primary amine
4-(Piperazinomethyl)benzonitrile HCl C₁₂H₁₆ClN₃ 237.73 Piperazine (6-membered, 2N) Nitrile, secondary amines
Rilpivirine Hydrochloride C₂₂H₁₈ClN₆ 402.88 Pyrimidinylamino, cyanoethenyl Nitrile, multiple aromatic rings

Key Observations :

  • Ring Size and Basicity : Pyrrolidine (5-membered) confers less steric hindrance and lower basicity compared to piperidine (6-membered) or piperazine (strongly basic due to two amines) .
  • Polarity : The nitrile group in all compounds contributes to moderate polarity, but the presence of additional amines (e.g., in piperazine derivatives) enhances solubility in aqueous media .
LSD1 Inhibition and Selectivity
  • 4-(Pyrrolidin-3-yl)benzonitrile derivatives (e.g., 21g ) exhibit IC₅₀ = 3.2 µM against LSD1, surpassing the activity of earlier hydroxypyrazole-based inhibitors (e.g., compound 24 ) .
  • Selectivity: Unlike Rilpivirine Hydrochloride—a non-nucleoside reverse transcriptase inhibitor with pyrimidinyl substituents —the target compound avoids off-target effects on MAO-A/B and hERG channels, critical for reducing cardiotoxicity .
Cellular Efficacy
  • In THP-1 leukemia cells, 21g induces CD86 expression (a marker of LSD1 inhibition) at lower concentrations than Rilpivirine, demonstrating superior cellular penetration .

生物活性

4-(Pyrrolidin-3-yl)benzonitrile hydrochloride, a compound of significant interest in medicinal chemistry, exhibits notable biological activities primarily through its role as an inhibitor of lysine-specific demethylase 1 (LSD1). This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of 4-(Pyrrolidin-3-yl)benzonitrile Hydrochloride

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H12_{12}ClN2_2
  • CAS Number : 1203684-95-0
  • Mechanism of Action : Inhibits LSD1, affecting histone methylation and gene expression.

Target Enzyme: LSD1

Lysine-specific demethylase 1 (LSD1) is a key enzyme involved in the regulation of gene expression through the demethylation of histones. The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile hydrochloride alters chromatin structure and gene transcription profiles, leading to significant cellular effects.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Histone Methylation : By inhibiting LSD1, it prevents the demethylation of histones, thus promoting an active transcriptional state.
  • Gene Expression Modulation : Changes in methylation status can lead to increased expression of genes associated with cell differentiation and proliferation.

Case Studies

Several studies have demonstrated the efficacy of 4-(pyrrolidin-3-yl)benzonitrile hydrochloride as a potent inhibitor of LSD1:

  • Potency and Selectivity :
    • A study identified the compound as having a Kd_d value of 22 nM and an IC50_{50} of 57 nM against LSD1, indicating strong binding affinity and inhibitory potential .
    • It showed improved selectivity over related enzymes such as MAO-A and MAO-B, with no significant activity against these enzymes .
  • Cellular Assays :
    • In THP-1 acute myeloid leukemia cells, the compound induced the expression of CD86, a cellular biomarker indicative of LSD1 inhibition. This effect was dose-dependent and observed after 48 hours .
  • Comparative Analysis :
    • Compared to other LSD1 inhibitors, such as GSK-690, 4-(pyrrolidin-3-yl)benzonitrile hydrochloride displayed enhanced selectivity profiles, making it a promising candidate for further development in cancer therapies .

Table: Comparative Biological Activity

CompoundKd_d (nM)IC50_{50} (nM)Selectivity (MAO-A/B)Effect on CD86 Expression
4-(Pyrrolidin-3-yl)benzonitrile2257No activityInduces expression
GSK-690UnknownUnknownModerateNot specified

Q & A

Q. What are the common synthetic routes for 4-(pyrrolidin-3-yl)benzonitrile hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves constructing the pyrrolidine ring via cyclization of a nitrile precursor. Key steps include:
  • Cyclization : Using catalysts like palladium or nickel under inert atmospheres to form the pyrrolidine ring.
  • Functionalization : Introducing the benzonitrile moiety via nucleophilic substitution or coupling reactions.
  • Salt Formation : Reacting the free base with HCl to improve solubility .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane) to achieve >95% purity .
    Critical parameters include temperature control (60–100°C for cyclization), solvent selection (DMF or THF), and stoichiometric ratios of reagents.

Q. How is the structural identity of 4-(pyrrolidin-3-yl)benzonitrile hydrochloride confirmed in synthetic batches?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and benzonitrile carbons (δ 118–120 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm the molecular ion peak at m/z 223.7 (M+H+^+) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Q. What physicochemical properties of 4-(pyrrolidin-3-yl)benzonitrile hydrochloride are critical for biological assays?

  • Methodological Answer : Key properties include:
  • Solubility : Enhanced water solubility (up to 50 mg/mL) due to the hydrochloride salt .
  • Stability : Storage at −20°C in desiccated conditions to prevent hydrolysis of the nitrile group .
  • LogP : Calculated logP ~1.2 (via ChemDraw), indicating moderate lipophilicity for membrane permeability .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinity be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., radioligand vs. fluorescence polarization). Resolution strategies:
  • Dose-Response Curves : Use 8–12 concentration points to calculate IC50_{50} values with Hill slopes.
  • Orthogonal Assays : Validate binding via SPR (surface plasmon resonance) and cellular cAMP assays .
  • Receptor Subtype Profiling : Test against related receptors (e.g., adrenergic vs. dopaminergic subtypes) to rule off-target effects .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

  • Methodological Answer : Improve metabolic stability by:
  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to nitrile) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the nitrile as a tert-butyl ester to enhance oral bioavailability .
  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolites via LC-MS/MS .

Q. How do steric and electronic modifications to the pyrrolidine ring alter biological activity?

  • Methodological Answer : SAR (Structure-Activity Relationship) studies involve:
  • Ring Substitution : Introduce methyl groups at C3 of pyrrolidine to enhance rigidity and receptor fit (e.g., Ki improved from 120 nM to 45 nM) .
  • Electron-Withdrawing Groups : Replace benzonitrile with trifluoromethyl to increase electron deficiency, boosting binding to hydrophobic pockets .
  • Chirality Effects : Compare (R)- and (S)-enantiomers via chiral HPLC; often one enantiomer shows 10–100x higher potency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。